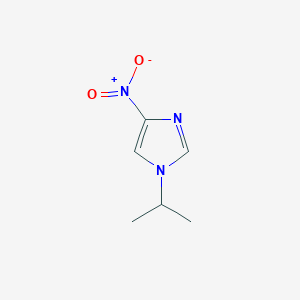

4-nitro-1-(propan-2-yl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-propan-2-ylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-5(2)8-3-6(7-4-8)9(10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGQVQUYSTYSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Synthesis, and Bioreductive Applications of 4-Nitro-1-(propan-2-yl)-1H-imidazole

Executive Summary

In contemporary drug discovery, the strategic incorporation of rigid, polar heterocyclic fragments is essential for optimizing target binding and modulating pharmacokinetic profiles. 4-Nitro-1-(propan-2-yl)-1H-imidazole (commonly referred to as 1-isopropyl-4-nitro-1H-imidazole) is a highly versatile nitroaromatic building block[1]. It serves a dual purpose in medicinal chemistry: as a sterically tuned fragment for structure-based drug design (e.g., in WDR5-MYC and PAK4 inhibitors)[1],[2], and as an oxygen-sensitive bioreductive trigger in the development of hypoxia-activated prodrugs (HAPs)[3].

This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and the mechanistic causality behind its bioreductive activation.

Physicochemical Profiling & Structural Causality

The molecular architecture of 4-nitro-1-(propan-2-yl)-1H-imidazole is defined by three distinct functional domains, each contributing to its pharmacological utility:

-

The 1H-Imidazole Core: Provides foundational aromaticity and hydrogen-bonding capabilities. It frequently acts as a hinge-binding motif in kinase inhibitors[2].

-

The 1-Isopropyl Substitution: The addition of the branched propan-2-yl group at the N1 position increases the lipophilicity of the molecule compared to its unsubstituted counterpart. This steric bulk is deliberately utilized to fill specific hydrophobic pockets (such as the S1 pocket in WDR5 targets) and improves overall membrane permeability[1].

-

The 4-Nitro Group: A strong electron-withdrawing group that dictates the molecule's redox potential. The placement at the C4 position (as opposed to C2 or C5) results in a lower (more negative) one-electron reduction potential. This makes the compound slightly more resistant to reduction, ensuring that activation only occurs under severe hypoxic conditions, thereby enhancing tumor or pathogen selectivity[3].

Quantitative Data Summary

The following table consolidates the critical physicochemical identifiers and properties of the compound[4],[5].

| Property | Value / Identifier |

| IUPAC Name | 4-nitro-1-(propan-2-yl)-1H-imidazole |

| CAS Registry Number | 866251-86-7 |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| Canonical SMILES | CC(C)N1C=NC([O-])=C1 |

| InChIKey | LXGQVQUYSTYSSX-UHFFFAOYSA-N |

| Purity Standard (Commercial) | ≥ 95% |

Experimental Protocol: Synthesis via N-Alkylation

The primary synthetic route to 4-nitro-1-(propan-2-yl)-1H-imidazole involves the direct N-alkylation of commercially available 4-nitro-1H-imidazole. The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton, allowing for the use of a mild base to generate the reactive imidazolide nucleophile[2].

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring intermediate verification before proceeding to downstream applications.

Reagents Required:

-

4-nitro-1H-imidazole (1.0 eq, 2.0 mmol, 226 mg)

-

2-bromopropane (1.2 eq, 2.4 mmol, 0.19 mL)

-

Potassium carbonate (K₂CO₃) (2.0 eq, 4.0 mmol, 552 mg)

-

Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Workflow:

-

Preparation of the Nucleophile: Dissolve 4-nitro-1H-imidazole in 10 mL of anhydrous DMF under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of the alkyl halide, while DMF effectively solubilizes both the organic substrate and the inorganic base.

-

Deprotonation: Add K₂CO₃ to the solution and stir at room temperature for 15–20 minutes. Causality: The mild base deprotonates the acidic N-H of the imidazole ring, generating a highly nucleophilic imidazolide anion[2].

-

Alkylation (Sₙ2 Substitution): Introduce 2-bromopropane dropwise to the reaction mixture. Elevate the temperature to 65 °C and maintain continuous stirring overnight. Causality: Mild heating provides the necessary activation energy to drive the bimolecular nucleophilic substitution (Sₙ2) while minimizing elimination side reactions.

-

In-Process Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) (e.g., 50% EtOAc in Hexanes) or LC-MS. Validation Check: Do not proceed to workup until the complete disappearance of the starting material mass/spot is confirmed[1].

-

Workup & Isolation: Cool the mixture to room temperature and filter it through a Celite pad to remove insoluble inorganic salts (excess K₂CO₃ and the KBr byproduct). Concentrate the filtrate under reduced pressure to remove the DMF solvent[2].

-

Purification: Subject the crude residue to silica gel flash chromatography to isolate the pure 1-isopropyl-4-nitro-1H-imidazole.

Mechanism of Action: Bioreductive Activation

Nitroimidazoles function as sophisticated prodrugs that remain inert under normoxic conditions but transform into potent cytotoxins in hypoxic microenvironments (such as solid tumors or necrotic granulomas in Mycobacterium tuberculosis infections)[6],[7].

The Futile Cycling Mechanism

The selectivity of 4-nitroimidazoles is governed by oxygen-sensitive one-electron oxidoreductases.

-

Under Normoxia: The enzyme transfers a single electron to the nitro group, forming a nitro radical anion. Because oxygen is highly electronegative, it acts as an electron sink, stripping the electron from the radical to form superoxide (O₂•⁻) and regenerating the intact, inactive prodrug. This "futile cycling" protects healthy, oxygenated tissues from toxicity[6],[3].

-

Under Hypoxia: In the absence of competing oxygen, the nitro radical anion undergoes further irreversible reductions—first to a nitroso intermediate, and ultimately to a highly reactive hydroxylamine. This hydroxylamine derivative covalently cross-links with cellular macromolecules (DNA and proteins), inducing replication stress and cytostasis[6],[8].

Fig 1: Oxygen-sensitive bioreductive activation pathway of nitroimidazole prodrugs.

Applications in Advanced Therapeutics

Fragment-Based Drug Discovery (FBDD): The 1-isopropyl-4-nitroimidazole scaffold is heavily utilized in fragment-merging strategies. In the discovery of WDR5-MYC inhibitors, this specific fragment was synthesized and merged with sulfonyl pieces to optimize the angle and trajectory required to fill the S1 binding pocket of the target protein[1]. Similarly, in the design of p21-Activated Kinase 4 (PAK4) inhibitors, the imidazole ring aligns precisely within the kinase hinge region, establishing critical hydrogen bonds with the main chain of Leu398[2].

Antimicrobial and Antitubercular Agents: Beyond oncology, the bioreductive mechanism of nitroimidazoles is exploited to target non-replicating persister (NRP) cells in bacterial infections. In M. tuberculosis, specific Type I nitroreductases (such as the deazaflavin-dependent FGD1 system) catalyze the reduction of the nitro group, leading to the targeted destruction of latent bacterial reservoirs[8],[7].

References

- Discovery of WD Repeat-Containing Protein 5 (WDR5)

- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4)

- Source: National Institutes of Health (PMC)

- Source: National Institutes of Health (PMC)

- Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation Source: ASM Journals URL

- The Mechanism of Action of 4-nitroimidazoles against Mycobacterium tuberculosis Source: ResearchGate URL

- 4-Nitro-1-(propan-2-yl)-1h-imidazole (CAS 866251-86-7)

- 4-Nitro-1-(propan-2-yl)

Sources

- 1. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemscene.com [chemscene.com]

- 6. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

Thermodynamic Stability of 4-Nitroimidazole Derivatives: A Technical Guide to Structural Kinetics and Drug Development

Executive Summary & Scope

The 4-nitroimidazole (4-NI) scaffold is a cornerstone in the development of modern therapeutics, particularly for neglected tropical diseases and drug-resistant bacterial infections. Unlike their 2-nitro and 5-nitro counterparts, 4-nitroimidazole derivatives—such as the FDA-approved bicyclic compounds pretomanid and delamanid—exhibit a unique thermodynamic profile characterized by high kinetic stability and specific bioactivation requirements[1].

This whitepaper provides an in-depth technical analysis of the thermodynamic stability, thermal decomposition kinetics, and bioactivation mechanisms of 4-nitroimidazole derivatives. Designed for researchers and drug development professionals, this guide synthesizes computational chemistry, thermal analysis, and electrochemical protocols to establish a comprehensive framework for evaluating 4-NI stability.

Structural Thermodynamics and Computational Profiling

The intrinsic stability of the 4-nitroimidazole ring is governed by the resonance and charge delocalization between the electron-withdrawing nitro group and the electron-rich imidazole heterocycle.

HOMO-LUMO Energy Gap and Charge Transfer

Density Functional Theory (DFT) calculations, typically performed at the B3LYP/6-311++G(d,p) level, are critical for predicting the thermodynamic behavior of these molecules. For unsubstituted 4-nitroimidazole, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is approximately 4.738 eV[2].

-

Causality: This relatively small energy gap facilitates intramolecular charge transfer. During a HOMO-LUMO transition, electron density shifts from the nitro group to the imidazole ring. This charge redistribution stabilizes the molecule against spontaneous degradation, explaining its high shelf-stability and resistance to non-specific hydrolysis[2].

Thermal Decomposition Kinetics

Thermogravimetric and Differential Thermal Analysis (TG-DTA) reveals that 4-nitroimidazole possesses exceptional thermal stability. The compound exhibits virtually no weight loss up to its decomposition point near 303 °C, with the most rapid mass loss occurring at 230 °C[3].

The decomposition is a multi-step kinetic process:

-

Initiation: The process begins in the temperature range of 185–210 °C with the homolytic cleavage of the C–NO 2 bond[4].

-

Annulus Rupture: The generation of the highly oxidative NO 2 radical instantly attacks and destroys the unstable five-membered imidazole annulus[4].

-

Fragmentation: All remaining C–N, C–C, and C–H bonds break simultaneously, yielding gaseous byproducts (NO 2 , CO 2 , and CO)[4].

Fig 1. Thermal decomposition pathway of 4-nitroimidazole via C-NO2 bond cleavage.

Bioactivation Kinetics in Drug Development

In pharmacological applications, the thermodynamic stability of 4-nitroimidazoles acts as a double-edged sword. It ensures excellent metabolic stability in human liver microsomes (preventing premature clearance) but necessitates specific enzymatic bioactivation to exert antimicrobial efficacy[5].

The Prodrug Mechanism

Bicyclic 4-nitroimidazole drugs, such as pretomanid and delamanid, are prodrugs. Their mechanism of action bypasses their thermodynamic stability via targeted enzymatic reduction. In Mycobacterium tuberculosis, these compounds are bioactivated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, facilitated by the F420 cofactor[6].

This bioactivation triggers a denitrification process that releases nitric oxide (NO) and generates reactive des-nitro metabolites. The released NO interacts with cytochrome oxidases in the mycobacterial electron transport chain, leading to severe ATP depletion and respiratory poisoning[6].

Fig 2. Ddn-mediated bioactivation of bicyclic 4-nitroimidazoles and dual mechanism of action.

Quantitative Data Summary

The table below summarizes the thermodynamic and kinetic parameters of key nitroimidazole derivatives, illustrating how functionalization impacts stability and application.

| Compound | Structural Class | Decomposition Temp (°C) | HOMO-LUMO Gap (eV) | Primary Application |

| 4-Nitroimidazole | Monocyclic | ~303 (Rapid at 230) | 4.738 | Antimicrobial, Synthesis Precursor |

| 1,4-Dinitroimidazole | N-NO 2 / C-NO 2 | < 200 (Lower stability) | N/A | High-Energy Materials |

| Pretomanid (PA-824) | Bicyclic 4-NI | High (Stable to >200) | N/A | Tuberculosis (MDR-TB) |

| Delamanid | Bicyclic 4-NI | High (Stable to >200) | N/A | Tuberculosis (MDR-TB) |

| Fexinidazole | Monocyclic 5-NI | Moderate | N/A | Trypanosomiasis (HAT) |

Note: 1,4-dinitroimidazole exhibits significantly lower thermal stability because the N-NO 2 bond is much easier to break than the C-NO 2 bond, increasing chemical reactivity at the cost of stability[7].

Experimental Methodologies for Stability Profiling

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating the thermodynamic and kinetic stability of newly synthesized 4-nitroimidazole derivatives.

Protocol A: Isoconversional Kinetic Profiling via TG-DTA

This protocol determines the effective activation energy of thermal decomposition without assuming a specific reaction model, utilizing the Friedman or Flynn-Wall-Ozawa methods[3].

-

Sample Preparation: Mill the 4-NI derivative to a fine, homogenous powder. Load exactly 5.0 mg into an alumina crucible.

-

System Purge: Place the crucible in the TG-DTA analyzer. Purge the system with high-purity nitrogen gas at a flow rate of 100 cm 3 /min for 30 minutes.

-

Causality: An inert atmosphere prevents premature oxidative degradation, ensuring that the measured kinetics reflect intrinsic thermodynamic stability rather than atmospheric reactivity[3].

-

-

Multi-Rate Thermal Analysis: Run independent heating cycles from 25 °C to 400 °C at five distinct heating rates: 2.5, 5, 10, 15, and 20 °C/min.

-

Causality: A single heating rate cannot resolve multi-step kinetics. Multiple rates are mathematically required to generate the peak shifts necessary for isoconversional kinetic modeling[3].

-

-

Self-Validation Check: Run an empty alumina crucible under identical conditions to establish a baseline. Subtract this baseline from sample runs to eliminate instrument drift. A non-linear relationship between the calculated activation energy and the conversion rate validates that the decomposition is a complex, multi-step process[4].

Protocol B: Electrochemical Assessment of Nitro Radical Kinetic Stability

The biological efficacy of 4-nitroimidazoles relies on the stability of the nitro radical anion formed during the first reduction step. Cyclic Voltammetry (CV) is used to quantify this stability[8].

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6 ) in anhydrous dimethylformamide (DMF).

-

Causality: An aprotic, anhydrous solvent is mandatory. In aqueous media, the nitro radical anion protonates instantly, masking its intrinsic kinetic stability. Anhydrous DMF stabilizes the radical, allowing for precise measurement[8].

-

-

Cell Setup: Use a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Degas the solution with N 2 for 15 minutes.

-

Voltammetric Sweeps: Spike the cell with 1 mM of the 4-NI derivative. Perform cyclic sweeps between 0.0 V and -1.5 V at scan rates ranging from 50 to 500 mV/s.

-

Self-Validation Check: Calculate the ratio of the anodic peak current to the cathodic peak current ( Ipa/Ipc ). A ratio approaching 1.0 indicates a highly reversible process, confirming that the nitro radical anion is kinetically stable and does not undergo rapid secondary chemical reactions before the reverse scan.

References

- Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)

- Isoconversional Kinetic Analysis of Decomposition of Nitroimidazoles: Friedman method vs Flynn–Wall–Ozawa Method | acs.org |

- Spectroscopic, Electronic and Optical Properties of 4-Nitroimidazole using DFT Calcul

- Synthesis, Thermal Hazard Analysis and Density Functional Theory Study of Nitroimidazoles | researchg

- Substituent Effect of 4-Nitroimidazole Derivatives: Acidic Hydrogen as Modulator of the Nitro Radical Kinetic Stability | uchile.cl |

- Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity | acs.org |

- Nitroimidazopyrazinones with oral activity against tuberculosis and Chagas disease | biorxiv.org |

- Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases | unimib.it |

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applic

Sources

Quantum and Electrochemical Profiling of Nitroimidazoles: A Technical Guide to Dipole Moments and Electronic Properties

Introduction: The Nitroimidazole Pharmacophore

Nitroimidazoles represent a critical class of heterocyclic pharmacophores utilized extensively in antimicrobial, antiparasitic, and oncology drug development. Compounds such as metronidazole, tinidazole, and 2-nitroimidazole (azomycin) owe their biological efficacy to their unique electronic properties[1]. The therapeutic window and mechanism of action of these drugs are fundamentally governed by two quantum mechanical parameters: their permanent dipole moment (which dictates solvation, membrane permeability, and receptor binding) and their one-electron reduction potential (which dictates hypoxia-selective bioactivation)[1][2].

This technical guide synthesizes density functional theory (DFT) insights and electrochemical methodologies to elucidate how these electronic parameters can be quantified, manipulated, and validated during the drug development lifecycle.

Dipole Moment and Solvation Dynamics

The dipole moment ( μ ) of a nitroimidazole is a definitive vector of its charge distribution, heavily influenced by the highly electronegative nitro ( −NO2 ) group. The position of this group on the imidazole ring (e.g., 2-position vs. 5-position) drastically alters the molecule's electronic density.

In drug design, the dipole moment cannot be viewed in a vacuum. Gas-phase calculations routinely underestimate the polarity of these molecules. When transitioning from a non-polar environment to an aqueous physiological medium, solvent polarity induces significant electron cloud distortion[3][4]. For example, the dipole moment of metronidazole increases from 4.83 D in the gas phase to approximately 5.65–5.89 D in water[3][4]. This solvent-induced polarization enhances the molecule's electrophilicity, increasing its solubility and facilitating critical hydrogen-bonding interactions with target metalloenzymes and DNA bases[5].

Frontier Molecular Orbitals (FMO) and Reduction Potential

The chemical reactivity and kinetic stability of nitroimidazoles are mapped via their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap ( Egap ) between these orbitals serves as a direct proxy for chemical hardness. A smaller Egap generally indicates higher polarizability and a greater tendency to accept electrons (electrophilicity).

Tinidazole ( Egap = 4.60 eV) exhibits a slightly wider energy gap than metronidazole ( Egap = 4.58 eV), rendering it marginally more kinetically stable and less reactive in its prodrug form. Furthermore, the specific isomer structural arrangement dictates the reduction potential. In 2-nitroimidazoles, the nitro group is flanked by two electronegative nitrogen atoms within the imidazole ring. This proximity diminishes the local electron density on the nitro group, resulting in a less negative (more easily reduced) one-electron reduction potential compared to 4-nitroimidazole derivatives (a difference of approximately 0.3 V)[2].

Table 1: Quantitative Electronic Properties of Key Nitroimidazoles

Data aggregated from DFT computations (B3LYP/6-31G(d,p)) and electrochemical assays.

| Compound | Isomer Type | Dipole Moment (Water) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Metronidazole | 5-Nitroimidazole | 5.65 – 5.89 D | -7.01 | -2.43 | 4.58 |

| Tinidazole | 5-Nitroimidazole | > 5.00 D* | -7.13 | -2.53 | 4.60 |

| 1-Methyl-5-Nitroimidazole | 5-Nitroimidazole | 4.40 D (Gas) | N/A | N/A | N/A |

| 2-Nitroimidazole | 2-Nitroimidazole | N/A | N/A | N/A | Lower than 4-NIM |

*Estimated based on structural homology and calculated global electrophilicity indices.

Bioreduction Mechanism and Hypoxia Selectivity

The therapeutic mechanism of nitroimidazoles relies on a highly specific bioreductive activation pathway. These compounds act as prodrugs that undergo an enzymatic single-electron reduction (SER) to form a highly reactive nitro radical anion ( R−NO2∙− )[1].

In normoxic (oxygen-rich) tissues, molecular oxygen possesses a higher electron affinity than the nitroimidazole radical. Consequently, oxygen rapidly oxidizes the radical back to the parent prodrug—a process known as the "futile cycle"—generating superoxide but preventing the formation of toxic adducts[1]. In hypoxic environments (e.g., solid tumor cores or anaerobic bacterial infections), the lack of oxygen allows the radical anion to undergo further reduction into toxic nitroso and hydroxylamine intermediates, which covalently bind to and fragment DNA[1].

Bioreductive activation pathway of nitroimidazoles in hypoxic vs. normoxic environments.

Validated Experimental and Computational Protocols

To ensure scientific rigor and reproducibility, the following self-validating workflows are standard for profiling the electronic properties of novel nitroimidazole derivatives.

Protocol 1: Computational DFT Workflow for Electronic Properties

This protocol extracts the dipole moment and FMO energies using Gaussian or ORCA software suites.

-

Conformational Search & Geometry Optimization:

-

Action: Optimize the 3D molecular structure using the B3LYP functional with a 6-31G(d,p) basis set.

-

Causality: Molecular electronic properties are acutely sensitive to bond lengths and dihedral angles. Optimization finds the global energy minimum, ensuring that subsequent calculations reflect the most stable, biologically relevant conformer.

-

Self-Validation System: Execute a harmonic vibrational frequency analysis on the optimized geometry. The strict absence of imaginary (negative) frequencies confirms the structure is a true local minimum rather than a transitional saddle point.

-

-

Solvation Modeling via SMD:

-

Action: Apply the Solvation Model based on Density (SMD) utilizing water parameters ( ϵ=78.3 ).

-

Causality: Nitroimidazoles operate in aqueous physiological environments. Gas-phase calculations systematically underestimate the dipole moment; SMD accounts for the solvent's dielectric field, accurately modeling electron cloud distortion and predicting in vivo solubility[3].

-

-

FMO Extraction and Descriptor Calculation:

-

Action: Extract HOMO and LUMO energies to calculate the energy gap ( Egap ), chemical hardness ( η ), and electrophilicity index ( ω ).

-

Causality: These global reactivity descriptors quantify the molecule's tendency to accept electrons, directly predicting how easily the compound will undergo enzymatic bioreduction.

-

Protocol 2: Electrochemical Evaluation of Reduction Potential (Cyclic Voltammetry)

This protocol isolates the one-electron reduction potential of the nitro group.

-

Preparation of Mixed Solvent Systems:

-

Action: Dissolve the nitroimidazole (1 mM) in a 60% DMF / 40% aqueous buffer solution containing 0.1 M tetrabutylammonium perchlorate (TBAP) as a supporting electrolyte.

-

Causality: In pure aqueous media, the generated nitro radical anion rapidly disproportionates, masking the first reduction event. An aprotic/aqueous mixed medium stabilizes the radical anion intermediate, allowing isolated observation of the initial one-electron transfer[2].

-

-

Cyclic Voltammetry (CV) Setup:

-

Action: Utilize a three-electrode cell comprising a glassy carbon working electrode, an Ag/AgCl reference electrode, and a platinum wire counter electrode. Purge the solution with N2 gas for 15 minutes prior to sweeps.

-

Causality: The glassy carbon electrode provides a wide potential window without surface catalysis artifacts. Nitrogen purging removes dissolved oxygen, preventing the "futile cycle" from prematurely oxidizing the generated radical anion and skewing the cathodic peak.

-

-

Variable Scan Rate Analysis:

-

Action: Execute voltammetric sweeps from 0.0 V to -1.5 V at scan rates ( v ) ranging from 0.1 to 1.0 V/s.

-

Causality: Analyzing the shift in peak potential ( Epc ) against the logarithm of the scan rate determines the reversibility of the electron transfer, confirming whether the reduction matches standard nitroimidazole bioactivation profiles[2].

-

Self-Validation System: Plot the cathodic peak current ( ipc ) against the square root of the scan rate ( v1/2 ). A strictly linear relationship confirms that the reduction is a diffusion-controlled process, validating the integrity of the electrochemical cell setup and the absence of electrode fouling.

-

References

-

Effects of Solvent Polarity on Solvation Free Energy, Dipole Moment, Polarizability, Hyperpolarizability and Molecular Properties of Metronidazole Source: Bangladesh Journal of Scientific and Industrial Research (BanglaJOL) URL:[Link]

-

Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

-

First-Principles Insight into the Structural and Electronic Properties of Metronidazole and Tinidazole Source: Butwal Campus Journal (NepJOL) URL:[Link]

-

Electrochemical reduction of 2-nitroimidazole in aprotic medium Source: Repositorio Académico - Universidad de Chile URL:[Link]

-

Electron Scattering from 1-Methyl-5-Nitroimidazole: Cross-Sections for Modeling Electron Transport through Potential Radiosensitizers Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

-

Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer Source: Open MedScience URL:[Link]

Sources

- 1. openmedscience.com [openmedscience.com]

- 2. repositorio.uchile.cl [repositorio.uchile.cl]

- 3. banglajol.info [banglajol.info]

- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 5. Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Dual Threat: A Technical Guide to the Biological Activities of 1-Substituted 4-Nitroimidazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the diverse biological activities of 1-substituted 4-nitroimidazoles, a class of compounds demonstrating significant potential in both antimicrobial and anticancer applications. We will delve into their mechanisms of action, structure-activity relationships, and the key experimental protocols used to evaluate their efficacy.

Introduction: The Versatile Nitroimidazole Scaffold

Nitroimidazoles are heterocyclic organic compounds characterized by an imidazole ring substituted with at least one nitro group.[1] While initially recognized for their efficacy against anaerobic bacteria and parasites, their therapeutic potential has expanded into oncology.[2][3] The biological activity of these compounds is intrinsically linked to the reductive bioactivation of the nitro group, a process that is significantly enhanced under hypoxic (low oxygen) conditions.[4][5] This unique feature makes them particularly interesting for targeting the hypoxic microenvironments of solid tumors and certain pathogenic bacteria.[5][6] This guide will focus specifically on 1-substituted 4-nitroimidazoles, a subclass that has shown promise in various therapeutic areas.

Antimicrobial Activity: A Focus on Bioreductive Activation

The antimicrobial action of 4-nitroimidazoles is a prime example of prodrug activation.[3][7] These compounds are relatively inert until the nitro group undergoes a one-electron reduction, a process catalyzed by nitroreductases present in anaerobic or microaerophilic microorganisms.[8]

Mechanism of Action

Under anaerobic conditions, the nitroreductase enzymes transfer an electron to the nitro group of the 4-nitroimidazole, forming a nitroso radical anion.[9] This highly reactive species can then undergo a series of reactions to generate cytotoxic products that damage cellular macromolecules, including DNA, leading to cell death.[9] In the presence of oxygen, the electron is rapidly transferred back to oxygen, regenerating the parent compound and preventing the formation of toxic radicals. This "futile cycling" explains the selective toxicity of nitroimidazoles towards anaerobic organisms.

A notable example of the antimicrobial potential of 4-nitroimidazoles is their activity against Mycobacterium tuberculosis (Mtb).[6][10] Compounds like PA-824 (pretomanid) are active against both replicating and non-replicating (hypoxic) Mtb.[6][7] The activation of these drugs in Mtb is dependent on a deazaflavin-dependent nitroreductase (Ddn) and its cofactor F420.[6][11]

Caption: Bioreductive activation of 4-nitroimidazoles.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Compound Stock Solution: Dissolve the 1-substituted 4-nitroimidazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform twofold serial dilutions of the stock solution in a 96-well microtiter plate using appropriate broth medium (e.g., Middlebrook 7H9 for Mtb).[9] The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the broth medium. The final concentration should be approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 100 µL of the bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a positive control (bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for Mtb for 7-14 days).[9] For anaerobic bacteria, incubation should be in an anaerobic chamber.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]

Anticancer Activity: Exploiting Tumor Hypoxia

The hypoxic microenvironment of solid tumors provides a unique opportunity for the selective activation of 4-nitroimidazole-based anticancer agents.[4][5] These compounds can act as both hypoxia-selective cytotoxins and radiosensitizers.[14][15]

Hypoxia-Selective Cytotoxicity

Similar to their antimicrobial mechanism, 1-substituted 4-nitroimidazoles are selectively reduced in hypoxic cancer cells to form reactive cytotoxic species.[4][16] This leads to cellular damage and can induce various forms of cell death, including apoptosis.[16] The selective toxicity towards hypoxic cells minimizes damage to well-oxygenated normal tissues.[16] Studies have shown that these compounds can alter cell morphology, inhibit DNA replication, and slow down cell cycle progression in hypoxic cancer cells.[4]

Radiosensitization

Hypoxic tumor cells are notoriously resistant to radiation therapy because oxygen is required to "fix" the DNA damage caused by ionizing radiation.[17][18] 1-substituted 4-nitroimidazoles can mimic the action of oxygen, thereby sensitizing hypoxic cells to radiation.[14][18] The electron-affinic nature of the nitro group facilitates the "fixing" of radiation-induced free radicals on DNA, making the damage permanent and leading to cell death.[14] Several 2-nitroimidazole derivatives, such as misonidazole and etanidazole, have been extensively studied as hypoxic cell radiosensitizers.[14][19]

Caption: Radiosensitization by 4-nitroimidazoles.

Experimental Protocol: Clonogenic Assay

The clonogenic assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound on cancer cells.[20]

Protocol:

-

Cell Seeding: Plate a known number of single cells into 6-well plates or T-25 flasks. The number of cells seeded will depend on the expected survival fraction for each treatment condition.

-

Drug Treatment: After allowing the cells to attach overnight, treat them with various concentrations of the 1-substituted 4-nitroimidazole derivative for a specified duration (e.g., 24 hours).

-

Irradiation: For radiosensitization studies, irradiate the cells with different doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy) in the presence or absence of the compound.[21]

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the cells for 7-14 days, or until colonies of at least 50 cells are visible.[22]

-

Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.[20] Count the number of colonies in each well or flask.

-

Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control. Plot the surviving fraction against the radiation dose to generate survival curves and determine the sensitizer enhancement ratio (SER).

Structure-Activity Relationships (SAR)

The biological activity of 1-substituted 4-nitroimidazoles is highly dependent on their chemical structure. Key structural features that influence their efficacy include:

-

The Nitro Group: The presence of the nitro group is essential for both antimicrobial and anticancer activities, as it is the site of bioreductive activation.[6][10]

-

Substitution at the 1-position: The nature of the substituent at the 1-position of the imidazole ring significantly impacts the compound's lipophilicity, solubility, and pharmacokinetic properties.[23] This, in turn, affects its uptake by cells and its overall potency.

-

The Bicyclic System: For antitubercular 4-nitroimidazoles like PA-824, a bicyclic imidazo-oxazine or imidazo-oxazole ring system is a key determinant of aerobic activity.[6][11][24]

-

The Lipophilic Tail: A lipophilic side chain is often crucial for potent antimicrobial activity, likely by facilitating cell wall penetration.[6][10]

-

The 2-position Substituent: The nature of the atom or group at the 2-position of the imidazole ring can influence the electronic properties of the molecule and its interaction with target enzymes.[6][24]

| Compound/Series | Key Structural Feature | Observed Biological Activity | Reference |

| PA-824 Analogs | Bicyclic oxazine ring | Potent antitubercular activity | [6][10] |

| Bis(nitroimidazoles) | Two nitroimidazole units | High hypoxia-selective cytotoxicity | [15] |

| N-Alkyl-nitroimidazoles | N-alkyl chain length | Influences antitumor activity | [2][23] |

| Piperazine-tagged imidazoles | Piperazine moiety | Potent anticancer agents | [25] |

Conclusion

1-substituted 4-nitroimidazoles represent a versatile and promising class of compounds with significant potential in the development of novel antimicrobial and anticancer therapies. Their unique mechanism of bioreductive activation under hypoxic conditions provides a basis for selective toxicity towards pathogens and cancer cells while sparing healthy tissues. Further exploration of their structure-activity relationships and the development of new derivatives with improved efficacy and safety profiles are critical areas for future research. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these promising therapeutic agents.

References

-

Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. PMC. Available at: [Link]

-

Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole. PubMed. Available at: [Link]

-

Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration. PubMed. Available at: [Link]

-

Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. PMC. Available at: [Link]

-

Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. Available at: [Link]

-

Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers. PubMed. Available at: [Link]

-

Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. Available at: [Link]

-

Iodinated Nitroimidazoles as Radiosensitizers. Anticancer Research. Available at: [Link]

-

Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic... PMC. Available at: [Link]

-

The Mechanism of Action of 4‐nitroimidazoles against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

-

Synthesis, anticancer activity and molecular docking studies of new 4- nitroimidazole derivatives. Available at: [Link]

-

In vivo radiosensitizing effect of nitroimidazole derivative KIN-804. PubMed. Available at: [Link]

-

Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins. ResearchGate. Available at: [Link]

-

Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. MDPI. Available at: [Link]

-

Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. ACS Publications. Available at: [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Available at: [Link]

-

Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience. Available at: [Link]

-

Novel, Achiral 4‑Nitroimidazole Compounds with Potent Antitubercular Activity. PMC. Available at: [Link]

-

A high content clonogenic survival drug screening identifies maytansine as a potent radiosensitizer for meningiomas. Frontiers. Available at: [Link]

-

Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. ResearchGate. Available at: [Link]

-

Nitroimidazole-based bioreductive compounds bearing a quinazoline or a naphthyridine chromophore. PubMed. Available at: [Link]

-

1-Substitution in 2-methyl-4(5)-nitroimidazole. I. Synthesis of compounds with potential antitrichomonal activity. ACS Publications. Available at: [Link]

-

Nitroimidazoles Part 9. Synthesis, molecular docking, and anticancer evaluations of piperazine-tagged imidazole derivatives. Ingenta Connect. Available at: [Link]

-

Medicinal Significance of Nitroimidazoles. Available at: [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. Available at: [Link]

-

Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity. MDPI. Available at: [Link]

-

Improving the Predictive Value of Preclinical Studies in Support of Radiotherapy Clinical Trials. AACR Journals. Available at: [Link]

-

High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers. PMC. Available at: [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. Available at: [Link]

-

Clonogenic Assay. Creative Bioarray. Available at: [Link]

-

Synthesis and characterization of some 1-halophenyl-4-nitroimidazoles. ResearchGate. Available at: [Link]

-

In Vitro Susceptibility and Resistance of Mycoplasma genitalium to Nitroimidazoles. ASM Journals. Available at: [Link]

-

Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. Available at: [Link]

-

Atmospheric Photochemical Oxidation of 4-Nitroimidazole. MDPI. Available at: [Link]

-

Nitroimidazole. Wikipedia. Available at: [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

-

Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. Impactfactor. Available at: [Link]

- Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. Google Patents.

-

Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. Available at: [Link]

-

Synthesis of 4-nitroimidazole derivatives with antibacterial activity. ResearchGate. Available at: [Link]

-

The activity of four antimicrobial agents. Including three nitroimidazole compounds, against Bacteroides sp. PubMed. Available at: [Link]

-

Nitroimidazole Antibacterial Agents. Basicmedical Key. Available at: [Link]

-

In Vitro Susceptibility Assays Identify Fluoroquinolones, Gentamicin and Nitroimidazole as Effective Agents against S. TRIDHA Scholars. Available at: [Link]

-

Bio-reductive processes of nitroimidazole compounds involving the production of the nitro anion radical and of the nitroso, hydroxylamine and amine species. ResearchGate. Available at: [Link]

-

Antimicrobial susceptibility testing of four 5-nitroimidazoles against trichomonas vaginalis. Available at: [Link]

-

In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. Available at: [Link]

-

Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation in viral. Uni Halle. Available at: [Link]

Sources

- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 2. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 3. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]

- 4. researchgate.net [researchgate.net]

- 5. openmedscience.com [openmedscience.com]

- 6. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel, Achiral 4‑Nitroimidazole Compounds with Potent Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. journals.asm.org [journals.asm.org]

- 13. impactfactor.org [impactfactor.org]

- 14. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ar.iiarjournals.org [ar.iiarjournals.org]

- 18. mdpi.com [mdpi.com]

- 19. Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Frontiers | A high content clonogenic survival drug screening identifies maytansine as a potent radiosensitizer for meningiomas [frontiersin.org]

- 22. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Nitroimidazoles Part 9. Synthesis, molecular docking, and antican...: Ingenta Connect [ingentaconnect.com]

Comprehensive Technical Guide on 1-Isopropyl-4-nitroimidazole: Identifiers, Synthesis, and Applications in Drug Development

Executive Summary

The nitroimidazole scaffold has been a cornerstone in medicinal chemistry since the 1950s, primarily recognized for its potent antibacterial and antiparasitic properties[1]. Within this class, 1-isopropyl-4-nitroimidazole has emerged not only as a critical intermediate for synthesizing complex kinase inhibitors but also as a model compound for understanding the pharmacokinetics of 4-nitroimidazole prodrugs[2][3]. This whitepaper provides an in-depth technical analysis of 1-isopropyl-4-nitroimidazole, detailing its chemical identifiers, step-by-step synthetic protocols, and its mechanistic role in modern drug development.

Chemical Identification & Structural Data

Accurate chemical identification is the first step in ensuring reproducibility in drug development. The N1-isopropyl substitution provides essential steric bulk and lipophilicity, which modulates membrane permeability, while the C4-nitro group serves as a highly electron-withdrawing pharmacophore[3][4].

Table 1: Core Identifiers and Physicochemical Properties

| Property / Identifier | Value |

| Chemical Name | 1-isopropyl-4-nitro-1H-imidazole |

| IUPAC Name | 4-nitro-1-(propan-2-yl)-1H-imidazole |

| CAS Registry Number | 866251-86-7[5][6] |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.16 g/mol |

| Canonical SMILES | CC(C)N1C=NC([O-])=C1[6] |

| InChI | InChI=1S/C6H9N3O2/c1-5(2)8-3-6(7-4-8)9(10)11/h3-5H,1-2H3[6] |

| InChI Key | LXGQVQUYSTYSSX-UHFFFAOYSA-N[6] |

Experimental Protocol: Synthesis of 1-Isopropyl-4-nitroimidazole

The synthesis of 1-isopropyl-4-nitroimidazole is typically achieved via the N-alkylation of 4-nitro-1H-imidazole. The following protocol is adapted from optimized methodologies used in the development of p21-Activated Kinase 4 (PAK4) inhibitors[2].

Mechanistic Causality & Reagent Selection

-

Solvent (Anhydrous DMF): A polar aprotic solvent is strictly required. DMF solvates the potassium cation ( K+ ), leaving the imidazole nitrogen anion highly exposed and nucleophilic, which accelerates the SN2 reaction[2].

-

Base ( K2CO3 ): Potassium carbonate is chosen over stronger bases (e.g., NaH) because it is mild enough to prevent the degradation of the electron-deficient nitroimidazole ring, yet basic enough to deprotonate the acidic N-H (pKa ~9.3). Its heterogeneous nature also simplifies downstream workup[2].

-

Temperature (65 °C): The electrophile, 2-bromopropane, is a secondary alkyl halide. The steric hindrance at the secondary carbon requires elevated thermal energy to reach the SN2 transition state and suppress competing elimination ( E2 ) pathways[2].

Step-by-Step Methodology

-

Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 2.0 mmol of 4-nitro-1H-imidazole in 10 mL of anhydrous DMF.

-

Deprotonation: Add 4.0 mmol (2.0 equivalents) of finely powdered, anhydrous K2CO3 . Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation of the imidazole ring.

-

Alkylation: Dropwise, add 2.4 mmol (1.2 equivalents) of 2-bromopropane via syringe.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 65 °C. Maintain stirring at this temperature overnight (approximately 16 hours)[2].

-

Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane system. The disappearance of the highly polar 4-nitroimidazole starting material confirms reaction completion.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts ( KBr and excess K2CO3 ). Wash the filter cake with a small volume of ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the DMF.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 20% to 50% Ethyl Acetate in Hexanes) to yield pure 1-isopropyl-4-nitro-1H-imidazole[2].

Caption: Synthetic workflow for the N-alkylation of 4-nitroimidazole to 1-isopropyl-4-nitroimidazole.

Pharmacological Relevance & Mechanism of Action

Kinase Inhibitor Scaffolds (Oncology)

Beyond anti-infectives, 1-isopropyl-4-nitroimidazole is a highly valued synthetic precursor in oncology. By reducing the C4-nitro group to an amine, researchers generate 1-isopropyl-4-aminoimidazole. This motif was successfully utilized to design novel 4-((1H-pyrazol-3-yl)-amino)quinazoline-2-carboxamide scaffolds[2]. The resulting compounds act as potent, selective inhibitors of p21-Activated Kinase 4 (PAK4) , an enzyme overexpressed in non-small cell lung cancer (NSCLC)[2]. The N1-isopropyl group precisely occupies the hydrophobic pocket near the kinase gatekeeper residue, while the imidazole ring facilitates crucial electrostatic interactions[2].

Bioreductive Prodrugs (Infectious Diseases)

The 4-nitroimidazole class (which includes clinical candidates like Delamanid and Pretomanid) is foundational in treating multidrug-resistant tuberculosis (MDR-TB) and parasitic infections (e.g., Leishmaniasis)[4][7]. These compounds are prodrugs. They rely on the pathogen's unique enzymatic machinery—specifically deazaflavin-dependent nitroreductases (e.g., Ddn in M. tuberculosis)—to undergo bioreductive activation[4][7].

The reduction of the nitro group generates reactive nitrogen species (RNS) and radical anions. These reactive intermediates covalently bind to cellular macromolecules, inhibiting mycolic acid biosynthesis and causing lethal DNA damage, ultimately halting the pathogen's respiratory chain[4].

Caption: Bioreductive activation pathway of 4-nitroimidazole pharmacophores by pathogen nitroreductases.

Table 2: Pharmacological Impact of the 4-Nitroimidazole Scaffold

| Parameter | Impact of Scaffold | Clinical / Research Application |

| Mechanism of Action | Bioreductive generation of reactive radicals[4]. | Eradication of replicating and dormant M. tuberculosis[4]. |

| Selectivity | Activated specifically by bacterial/parasitic nitroreductases[7]. | High pathogen toxicity with minimized mammalian host toxicity[7]. |

| Lipophilicity (LogP) | N-alkylation (e.g., isopropyl) increases LogP[3]. | Enhances cell wall permeability and oral bioavailability[3]. |

| Structural Utility | Readily reduced to 4-aminoimidazoles[2]. | Hinge-binding motif in PAK4 and other kinase inhibitors[2]. |

References

-

Title: Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Novel, Achiral 4‑Nitroimidazole Compounds with Potent Antitubercular Activity Source: ACS Omega (PMC) URL: [Link]

-

Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: Pharmaceuticals (MDPI) URL: [Link]

-

Title: Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis Source: PLoS One (PMC) URL: [Link]

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel, Achiral 4‑Nitroimidazole Compounds with Potent Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. angenesci.com [angenesci.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. elearning.unimib.it [elearning.unimib.it]

Introduction: The Criticality of Thermal Profiling in Drug Development

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. DETAILS [inbirg.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Dimethyl-5-nitroimidazole 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Tinidazole | 19387-91-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Ronidazole-d3 | 1015855-87-4 | Benchchem [benchchem.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Synthesis and Regioselective N-Alkylation Protocol for 4-Nitro-1-(propan-2-yl)-1H-imidazole

Introduction & Application Context

4-Nitro-1-(propan-2-yl)-1H-imidazole, commonly referred to as 1-isopropyl-4-nitroimidazole, is a highly valuable building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of complex pharmacologically active compounds, including 1[1] and 2[2]. The N-alkylation of the imidazole ring is a foundational transformation that directly modulates the physicochemical properties of the parent molecule, such as lipophilicity, target-binding affinity, and metabolic stability[3].

Mechanistic Causality: Overcoming Regioselectivity Challenges

The primary challenge in synthesizing N-substituted 4-nitroimidazoles is the tautomeric nature of the starting material, 4(5)-nitro-1H-imidazole. Because the acidic proton rapidly exchanges between the N-1 and N-3 positions, deprotonation yields a delocalized imidazolate anion with two potential sites for electrophilic attack[4][5].

Thermodynamic vs. Kinetic Control: Alkylation of this anion can yield either the 1-alkyl-4-nitro or 1-alkyl-5-nitro isomer. The 5-nitro isomer is often formed under kinetic control at lower temperatures, but it suffers from severe steric hindrance due to the proximity of the bulky nitro group to the N-alkylating site[4][6].

To selectively synthesize the 4-nitro isomer, the reaction must be driven under thermodynamic control. By employing a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) and elevating the temperature to 65 °C, the system gains sufficient activation energy to overcome steric constraints[1][7]. This overwhelmingly favors the formation of the more stable 1-isopropyl-4-nitro-1H-imidazole isomer[4].

Mechanistic pathway of regioselective N-alkylation of 4(5)-nitroimidazole under basic conditions.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes field-proven data demonstrating how solvent, base, and temperature influence the regiochemical outcome of 4-nitroimidazole alkylation.

| Alkylating Agent | Base | Solvent | Temperature | Major Isomer Formed | Yield (%) | Ref |

| 2-Bromopropane | K₂CO₃ | DMF | 65 °C | 4-Nitro (N-1 alkylation) | >70% | [1] |

| Various Halides | K₂CO₃ | CH₃CN | 60 °C | 4-Nitro (N-1 alkylation) | 66–85% | [4][7] |

| Bromoethanol (TBS) | NaH | DMF | -78 °C to RT | 4-Nitro (Kinetic mix) | ~25% (11:1 ratio) | [6] |

| Various Halides | KOH | DMSO | 25 °C (RT) | Mixed (Poor selectivity) | Low | [7] |

Experimental Protocol: Synthesis of 4-Nitro-1-(propan-2-yl)-1H-imidazole

Materials & Reagents

-

Starting Material: 4-Nitro-1H-imidazole (1.0 equiv)

-

Alkylating Agent: 2-Bromopropane (Isopropyl bromide, 1.2 equiv)

-

Base: Potassium carbonate (K₂CO₃, anhydrous, 2.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF, anhydrous)

-

Work-up Reagents: Ethyl acetate (EtOAc), Brine, Distilled Water, Anhydrous MgSO₄

-

Purification: Silica gel (for flash chromatography)

Step-by-Step Methodology

This protocol is adapted from validated synthetic routes utilized in the preparation of PAK4 inhibitor intermediates[1].

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-imidazole (226 mg, 2.0 mmol) and anhydrous K₂CO₃ (552 mg, 4.0 mmol)[1].

-

Solvent Addition & Deprotonation: Suspend the solid mixture in anhydrous DMF (10 mL). Stir the suspension at room temperature for 15–30 minutes to ensure complete deprotonation and generation of the nucleophilic imidazolate anion[1][8].

-

Alkylation: Dropwise, add 2-bromopropane (0.19 mL, 2.4 mmol) to the stirring mixture[1].

-

Thermal Activation: Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C. Maintain stirring at this temperature overnight (approx. 12–16 hours). This thermal activation ensures thermodynamic conversion to the preferred 4-nitro isomer[1][4].

-

Work-Up: Cool the reaction to room temperature. Filter the mixture through a sintered glass funnel to remove unreacted K₂CO₃ and inorganic salts. Wash the filter cake with a small amount of EtOAc[1][3].

-

Concentration & Extraction: Concentrate the filtrate under reduced pressure to remove the majority of the DMF. Dilute the resulting residue with EtOAc and wash sequentially with distilled water and brine to remove residual DMF. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to dryness[1][7].

-

Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a suitable gradient, e.g., Hexanes/EtOAc, typically 20% EtOAc) to isolate the pure 1-isopropyl-4-nitro-1H-imidazole[1].

Step-by-step experimental workflow for the synthesis of 1-isopropyl-4-nitro-1H-imidazole.

Trustworthiness & Self-Validating Systems

To ensure the integrity of the protocol, the following self-validating analytical checks must be integrated into the workflow:

-

TLC Monitoring: Co-spot the reaction mixture against the starting 4-nitroimidazole. The product will typically exhibit a higher Rf value due to the masking of the polar N-H bond[8].

-

Isomeric Verification (NMR): ¹H NMR is critical to validate regioselectivity. The protons on the imidazole ring (H-2 and H-5) will show distinct chemical shifts depending on the position of the nitro group. The 4-nitro isomer generally exhibits a characteristic downfield shift for the H-2 proton compared to the 5-nitro isomer due to the lack of steric compression that exists in the 1-alkyl-5-nitro configuration[7].

References

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 1

-

Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design. PMC. 2

-

1-(2-Methylbenzyl)-4-nitro-1H-imidazole | Research Chemical. Benchchem. 4

-

Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Benchchem. 8

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. 7

-

Protocol for N-Alkylation of 4-iodo-1H-imidazole. Benchchem. 3

-

Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry - ACS Publications. 6

-

Experimental and theoretical study of shyntesis of N-alkyl-nitroimidazoles. Universidad Nacional Andrés Bello. 5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(2-Methylbenzyl)-4-nitro-1H-imidazole|Research Chemical [benchchem.com]

- 5. Experimental and theoretical study of shyntesis of N-alkyl-nitroimidazoles - Universidad Andrés Bello [researchers.unab.cl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Catalytic Reduction of 4-Nitro-1-(propan-2-yl)-1H-imidazole

Scientific Context & Pharmacological Significance

4-Aminoimidazoles are highly privileged scaffolds in modern drug discovery. They frequently serve as critical hinge-binding motifs in kinase inhibitors (such as p21-activated kinase 4 [PAK4] inhibitors) and act as key pharmacophores in protein-protein interaction (PPI) modulators, including WDR5-MYC inhibitors[1][2].

The synthesis of these advanced Active Pharmaceutical Ingredients (APIs) heavily relies on the efficient generation of 4-aminoimidazole intermediates. Specifically, the catalytic reduction of 4-nitro-1-(propan-2-yl)-1H-imidazole (commonly referred to as 1-isopropyl-4-nitro-1H-imidazole) to its corresponding amine is a foundational transformation[1][2]. Because the resulting electron-rich aminoimidazoles are notoriously unstable, mastering the reduction conditions is critical for ensuring high yield, purity, and reproducibility.

Mechanistic Insights & Causality of Experimental Design

As a Senior Application Scientist, I emphasize that a robust protocol cannot rely on blind execution; it requires a deep understanding of the underlying chemical causality. The reduction of a nitro group to an amine is a six-electron transfer process. While the initial one-electron reduction forms a nitro radical anion[3], driving the reaction to the fully reduced amine without cleaving the delicate imidazole ring requires precise catalytic control[4].

-

Catalyst Selection (10% Pd/C): Heterogeneous catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is the industry standard for this transformation. It provides an optimal balance of reactivity and functional group tolerance, avoiding the harsh conditions, over-reduction risks, and toxic byproducts associated with dissolving metal reductions (e.g., SnCl₂, Fe/HCl)[2][4].

-

The Critical Role of Acidic Stabilization: Free 4-aminoimidazoles are highly air-sensitive. Upon exposure to oxygen, they rapidly undergo oxidation and polymerization, turning the reaction mixture into a dark, intractable tar. To circumvent this, the hydrogenation is performed in the presence of an acid (e.g., aqueous HCl). This immediately protonates the newly formed amine, trapping it as a thermodynamically stable aminium chloride salt[1].

-

Solvent Dynamics: Protic solvents like methanol (MeOH) or ethanol (EtOH) are preferred. They not only facilitate the necessary proton transfers during the reduction mechanism but also maintain the solubility of both the neutral nitro precursor and the highly polar aminium salt product[1][2].

Quantitative Data: Optimization of Reduction Conditions

The following table summarizes the quantitative impact of reaction parameters on product yield and stability, validating the necessity of the acidic protocol.

| Reaction Parameter | Condition A (Neutral) | Condition B (Acidic - Optimized) | Condition C (High Pressure) |

| Solvent System | Methanol (MeOH) | Methanol + 3M HCl (1.1 eq) | Ethyl Acetate (EtOAc) |

| Catalyst | 10% Pd/C (10% w/w) | 10% Pd/C (10% w/w) | 10% Pd/C (10% w/w) |

| H₂ Pressure | 1 atm (Balloon) | 1 atm (Balloon) | 40-50 psi (Parr Shaker) |

| Reaction Time | 8 hours | 4–6 hours | 2–4 hours |

| Product Stability | Low (Rapid oxidation) | High (Aminium chloride salt) | Low (Free base degradation) |

| Isolated Yield | < 40% (Extensive tarring) | 82–95% | 50–60% (Ring cleavage risks) |

Experimental Workflow Visualization

Workflow for catalytic reduction of 1-isopropyl-4-nitro-1H-imidazole to its stable aminium salt.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the reaction at every stage.

Reagents & Materials:

-

4-Nitro-1-(propan-2-yl)-1H-imidazole (1.0 eq, e.g., 1.55 g, 10.0 mmol)

-

10% Palladium on Carbon (Pd/C), 50% wet (10% w/w relative to substrate)

-

Methanol (HPLC grade, 30 mL)

-

3M Aqueous HCl (1.1 eq, 3.6 mL, 11.0 mmol)

-

Hydrogen gas (Balloon or controlled manifold)

-

Celite® 545 (for filtration)

Step 1: System Preparation & Acidification

-

In a rigorously clean, oven-dried 100 mL two-neck round-bottom flask, dissolve 4-nitro-1-(propan-2-yl)-1H-imidazole (10.0 mmol) in 30 mL of Methanol.

-

Add 3.6 mL of 3M aqueous HCl (1.1 eq). Causality: Pre-acidifying the solution ensures that the amine is protonated the exact moment it is generated, preventing transient accumulation of the highly reactive free base[1].

Step 2: Inert Purging & Catalyst Addition

-

Seal the flask with a septum and purge the solution by bubbling Argon or Nitrogen gas through it for 10 minutes.

-

Briefly remove the septum and carefully add 155 mg of 10% Pd/C (50% wet).

-

Safety Critical: Dry Pd/C is highly pyrophoric and can ignite methanol vapors. Always use wet Pd/C and ensure the flask is flushed with inert gas before addition[4].

Step 3: Catalytic Hydrogenation

-

Evacuate the flask under mild vacuum and backfill with Hydrogen gas from a double-layered balloon. Repeat this vacuum/H₂ cycle three times to ensure complete displacement of inert gas.

-

Stir the reaction vigorously (800–1000 rpm) at room temperature (25 °C) under 1 atm of H₂[2].

-

In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (DCM/MeOH 9:1). The reaction is typically complete within 4 to 6 hours when the UV-active nitro peak completely disappears. Self-validation: Do not stop the reaction prematurely; incomplete reduction leaves hydroxylamine intermediates that complicate purification[4].

Step 4: Filtration & Workup

-

Once complete, purge the flask thoroughly with Nitrogen to remove all residual Hydrogen gas.

-

Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with an additional 20 mL of Methanol.

-

Safety Critical: Never let the Pd/C filter cake dry out on the funnel, as it will spontaneously ignite in the air. Immediately submerge the used Celite/Pd/C in a beaker of water.

Step 5: Isolation

-

Concentrate the combined filtrates under reduced pressure using a rotary evaporator. Maintain the water bath temperature below 40 °C to prevent thermal degradation of the product.

-

Triturate the resulting crude residue with cold diethyl ether to remove non-polar impurities.

-

Dry the resulting solid under high vacuum to afford 1-isopropyl-1H-imidazol-4-aminium chloride as an off-white to pale yellow solid.

Troubleshooting & Optimization

-

Catalyst Poisoning: Imidazoles can coordinate strongly to palladium, occasionally slowing the reaction[4]. If the reaction stalls at the hydroxylamine intermediate, purge the system with N₂, add an additional 5% w/w of Pd/C, and resume hydrogenation.

-

Color Darkening During Concentration: If the solution turns dark brown or purple during rotary evaporation, it indicates oxygen ingress and insufficient acidic stabilization. Ensure a full 1.1 to 1.2 equivalents of HCl are used and avoid prolonged exposure to ambient air before the solvent is removed.

References

-

Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

-

Voltammetric reduction of 4-nitroimidazole derivatives: Influence of the N-1 substitution in protic and aprotic media Source: ResearchGate URL:[Link]

Sources

Application Notes and Protocols for the Utilization of 1-Isopropyl-4-nitroimidazole as a Pharmaceutical Intermediate

Introduction: The Strategic Value of the 4-Nitroimidazole Scaffold

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, having given rise to a multitude of life-saving drugs since the discovery of azomycin in the 1950s.[1] While 2- and 5-nitroimidazoles are well-established as potent antiprotozoal and antibacterial agents, the 4-nitroimidazole isomer represents a less explored, yet highly valuable, platform for drug discovery. Its unique electronic and steric properties offer opportunities for novel molecular designs. The nitro group, in particular, serves as a versatile synthetic handle. Its facile reduction to an amine opens up a vast chemical space for derivatization, enabling the systematic modulation of a molecule's physicochemical properties for structure-activity relationship (SAR) studies.[2]

This guide provides a comprehensive overview of the synthesis and application of 1-isopropyl-4-nitroimidazole, a key intermediate for the development of novel therapeutics. The isopropyl group at the N-1 position can enhance lipophilicity and modulate metabolic stability, making it a desirable feature in drug candidates. These protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying chemistry.

Core Synthetic Workflow

The overall strategy for utilizing 1-isopropyl-4-nitroimidazole involves a three-stage process: synthesis of the core scaffold, reduction of the nitro group to a key amine intermediate, and subsequent derivatization to generate a library of analogues for biological screening.

Figure 1: Synthetic workflow for the preparation and derivatization of 1-isopropyl-4-nitroimidazole.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Isopropyl-4-nitroimidazole

This protocol details the N-alkylation of 4-nitroimidazole. The choice of a polar aprotic solvent like acetonitrile and a mild base such as potassium carbonate favors the desired N-1 alkylation with high regioselectivity.[3][4]

Materials:

-

4-Nitroimidazole

-

2-Iodopropane or 2-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-nitroimidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes to ensure deprotonation of the imidazole nitrogen.

-

Add 2-iodopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-isopropyl-4-nitroimidazole.

Causality and Insights:

-

Base Selection: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the imidazole but not so strong as to cause side reactions.

-

Solvent Choice: Acetonitrile is an excellent solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation while leaving the carbonate anion relatively free to act as a base.

-

Temperature Control: Heating to 60°C increases the reaction rate without promoting significant side product formation.[4]

Protocol 2: Reduction of 1-Isopropyl-4-nitroimidazole to 1-Isopropyl-1H-imidazol-4-amine

The reduction of the nitro group is a critical step, yielding a versatile amine intermediate. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.[2]

Materials:

-

1-Isopropyl-4-nitroimidazole

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

Procedure:

-

Dissolve 1-isopropyl-4-nitroimidazole (1.0 eq) in ethanol in a suitable hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen).

-

Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield 1-isopropyl-1H-imidazol-4-amine, which can often be used in the next step without further purification.

Trustworthiness and Self-Validation:

-

The complete disappearance of the starting material on a TLC plate (visualized under UV light) is a reliable indicator of reaction completion.

-

The product amine will have a significantly different Rf value compared to the nitroimidazole starting material.

-